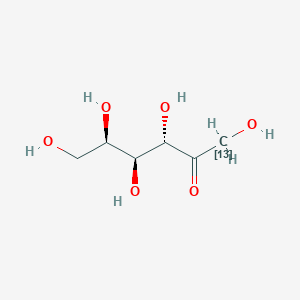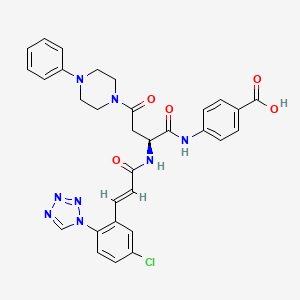
Methyl Diethyldithiocarbamate-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl Diethyldithiocarbamate-d3 is a deuterium-labeled version of Methyl Diethyldithiocarbamate. It is a stable isotope-labeled compound used primarily in scientific research. The compound has a molecular formula of C6H10D3NS2 and a molecular weight of 166.32 g/mol . The deuterium labeling makes it particularly useful in various analytical and research applications, especially in the field of pharmacokinetics and drug metabolism studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl Diethyldithiocarbamate-d3 is synthesized by the reaction of deuterated methylamine with carbon disulfide in the presence of an alkaline base such as sodium hydroxide. The general reaction can be represented as follows:
CD3NH2+CS2+NaOH→CD3NCS2Na+H2O
The reaction is typically carried out under controlled temperature conditions to ensure the complete conversion of reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and distillation .
Chemical Reactions Analysis
Types of Reactions
Methyl Diethyldithiocarbamate-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It can be reduced back to the corresponding amine and carbon disulfide.
Substitution: It can undergo nucleophilic substitution reactions where the dithiocarbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and aryl halides are commonly used.
Major Products
Oxidation: Disulfides
Reduction: Methylamine and carbon disulfide
Substitution: Various substituted dithiocarbamates
Scientific Research Applications
Methyl Diethyldithiocarbamate-d3 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of metal complexes and other organosulfur compounds.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Utilized in pharmacokinetic studies to trace the metabolic pathways of drugs.
Industry: Acts as a vulcanization accelerator in the rubber industry and as a flotation agent in mining.
Mechanism of Action
The mechanism of action of Methyl Diethyldithiocarbamate-d3 involves its ability to chelate metal ions. The compound forms stable complexes with transition metals, which can inhibit various enzymatic activities. This chelation disrupts the normal function of metalloenzymes, leading to the inhibition of biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl Diethyldithiocarbamate
- Sodium Diethyldithiocarbamate
- Dimethyldithiocarbamate
Uniqueness
Methyl Diethyldithiocarbamate-d3 is unique due to its deuterium labeling, which makes it particularly useful in tracing studies. The deuterium atoms provide a distinct mass difference, allowing for precise quantification in mass spectrometry .
Properties
Molecular Formula |
C6H13NS2 |
|---|---|
Molecular Weight |
166.3 g/mol |
IUPAC Name |
trideuteriomethyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C6H13NS2/c1-4-7(5-2)6(8)9-3/h4-5H2,1-3H3/i3D3 |
InChI Key |
JYRXPFCUABYLPD-HPRDVNIFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])SC(=S)N(CC)CC |
Canonical SMILES |
CCN(CC)C(=S)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




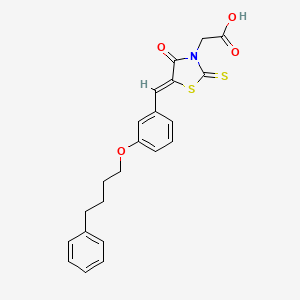

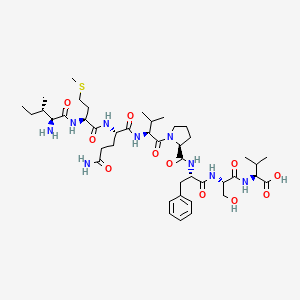
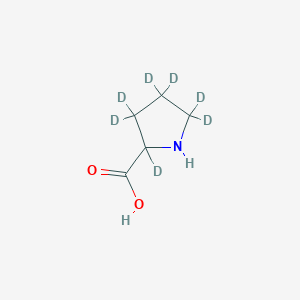
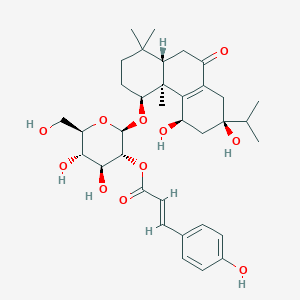

![4-Amino-5-cyano-1-(|A-D-ribofuranosyl)-7H-pyrrolo[2,3-d] pyrimidine](/img/structure/B12405478.png)
![(1R,3Z,7E,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene](/img/structure/B12405479.png)
